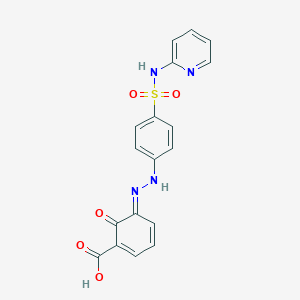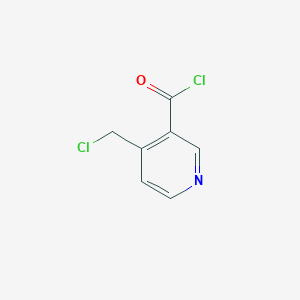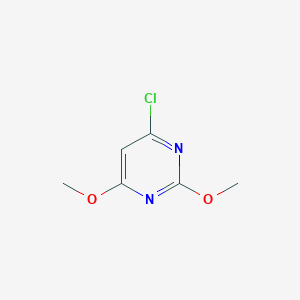
Bis(dibenzylideneacetone)palladium(0)
Descripción general
Descripción
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) is an air-stable Pd(0) complex . It is used as a reagent for the synthesis of allylic substituted cyclopentadienes . It acts as a homogeneous catalyst .
Synthesis Analysis
Pd(dba)2 is used in the synthesis of 1-benzyl/arylindazole 2-oxides via a reaction of o-alkynylaniline derivatives . It is also used in the synthesis of allylic substituted cyclopentadienes .Molecular Structure Analysis
The molecular formula of Pd(dba)2 is (C6H5CH=CHCOCH=CHC6H5)2Pd . The SMILES string representation is [Pd].O=C(/C=C/c1ccccc1)\C=C\c2ccccc2.O=C(/C=C/c3ccccc3)\C=C\c4ccccc4 .Chemical Reactions Analysis
Pd(dba)2 is involved in various types of reactions including hydrogenation, isomerization, carbonylation, oxidation, and C-C bond formation . It catalyzes the alkylation of allyl acetates by various nucleophiles . It also reacts with white phosphorus to form palladium phosphides .Physical And Chemical Properties Analysis
Pd(dba)2 has a molecular weight of 575.00 g/mol . It is a powder in form . It is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Aplicaciones Científicas De Investigación
Buchwald-Hartwig Cross Coupling Reaction
Pd(dba)2 is employed as a catalyst in the Buchwald-Hartwig cross coupling reaction, which forms carbon-nitrogen bonds. This reaction is pivotal in the synthesis of amines, an essential functional group in pharmaceuticals and agrochemicals. The use of Pd(dba)2 in this reaction showcases its ability to facilitate the formation of complex molecules with high precision .
Heck Reaction
In the Heck reaction, Pd(dba)2 catalyzes the formation of carbon-carbon bonds between alkenes and aryl or vinyl halides. This reaction is fundamental in creating complex organic compounds and is widely used in the synthesis of natural products, pharmaceuticals, and polymers .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, facilitated by Pd(dba)2, is a powerful technique for forming biaryl compounds through the reaction of aryl halides with aryl boronic acids. This method is highly valued for its tolerance of various functional groups and its role in constructing carbon-carbon bonds in an environmentally friendly manner .
Synthesis of Allylic Substituted Cyclopentadienes
Pd(dba)2 acts as a reagent in the synthesis of allylic substituted cyclopentadienes. These compounds have significant applications in the development of new materials and in the pharmaceutical industry as intermediates for active pharmaceutical ingredients .
Alkylation of Allyl Acetates
This compound catalyzes the alkylation of allyl acetates by various nucleophiles under mild conditions. The alkylation process is crucial in organic synthesis, allowing for the introduction of alkyl groups into molecules, thereby altering their chemical properties and biological activities .
Hydrogenation and Isomerization Reactions
Pd(dba)2 is used in hydrogenation and isomerization reactions, which are fundamental processes in the chemical industry. Hydrogenation is used to reduce or saturate organic compounds, while isomerization alters the arrangement of atoms within a molecule without changing its molecular formula, thus creating different substances with unique properties .
Mecanismo De Acción
Target of Action
Bis(dibenzylideneacetone)palladium(0), also known as Pd(dba)2, is a zero-valent palladium complex that is air-stable . It primarily targets various organic reactions as a catalyst . It is used as a reagent for the synthesis of allylic substituted cyclopentadienes .
Mode of Action
The compound interacts with its targets by catalyzing the alkylation of allyl acetates by various nucleophiles under mild conditions . The structure of Bis(dibenzylideneacetone)palladium(0) involves the dibenzylideneacetone primarily interacting with zero-valent palladium via a π-bond coordination with the C=C double bond . There is no formation of a Pd-C σ-bond in the molecule .
Biochemical Pathways
Bis(dibenzylideneacetone)palladium(0) affects several biochemical pathways, including cross-coupling reactions, hydrogenation reactions, and cycloaddition reactions . It is widely used in catalyzing hydrogenation, coupling, carbonylation, and cyclopropanation .
Result of Action
The result of Bis(dibenzylideneacetone)palladium(0)'s action is the efficient, selective, and functional group-tolerant synthesis of various organic compounds . For example, it is used in the synthesis of allylic substituted cyclopentadienes .
Action Environment
The synthesis of Bis(dibenzylideneacetone)palladium(0) is closely related to the reaction temperature, the pH of the reaction system, and oxygen avoidance measures . It is soluble in chloroform to a small extent and is air and moisture sensitive . It should be stored under inert gas (nitrogen or argon) at 2–8 °C .
Safety and Hazards
Direcciones Futuras
Pd(dba)2 is a versatile catalyst that is used in a wide range of reactions. Its use in the synthesis of allylic substituted cyclopentadienes and its role in the alkylation of allyl acetates by various nucleophiles suggest potential future applications in organic synthesis .
Relevant Papers Pd(dba)2 has been employed as a catalyst in the synthesis of isomeric 2-aryl-2,5-dihydrofurans, via Heck coupling of aryl bromides with alkenes using neopentyl phosphine ligands . Another study reported the formation of palladium phosphides in the reaction of Pd(dba)2 with white phosphorus .
Propiedades
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14O.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;/b2*13-11+,14-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSZBOKPHAQOMP-SVLSSHOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dibenzylideneacetone)palladium | |
CAS RN |
32005-36-0, 52409-22-0 | |
| Record name | Palladium, bis[(1,2,4,5-η)-1,5-diphenyl-1,4-pentadien-3-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one; palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)




